3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride
Description
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative characterized by a hydroxyl group and a trifluoroethyl substituent at the 3-position of the pyrrolidine ring, forming a hydrochloride salt. The trifluoroethyl group significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and electronic effects, making it a candidate for pharmaceutical applications .
Properties
Molecular Formula |
C6H11ClF3NO |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)3-5(11)1-2-10-4-5;/h10-11H,1-4H2;1H |
InChI Key |
ATKXYGYCEJSLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC(F)(F)F)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride
General Synthetic Route Overview
The synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol typically involves constructing the pyrrolidine ring with the trifluoroethyl group and hydroxyl functionality introduced at specific positions. The process often starts from amino alcohol precursors or appropriately functionalized intermediates, followed by ring closure and functional group transformations under controlled conditions.
Key features of the synthetic approach include:
- Use of trifluoroethylamine or trifluoroethyl-substituted intermediates as starting materials.
- Formation of the pyrrolidine ring via cyclization or cycloaddition reactions.
- Introduction or preservation of the hydroxyl group at the 3-position.
- Conversion to the hydrochloride salt for enhanced stability and crystallinity.
- Control of stereochemistry to obtain the (3S)-enantiomer, which is often the desired isomer for biological activity.
The reaction conditions are carefully optimized to maximize yield and purity while minimizing side reactions.
Detailed Synthetic Procedures
Esterification and Lactam Formation (Base Pyrrolidin-3-ol Synthesis)
According to a patented process for preparing pure (3S)-pyrrolidin-3-ol and its hydrochloride, the synthesis begins with aminohydroxybutyric acid, which undergoes acid-catalyzed esterification in methanol with sulfuric acid to form a methyl ester hydrochloride intermediate. This step is performed at 55-65 °C with acetyl chloride to facilitate esterification and in situ formation of the hydrochloride salt.
Subsequently, the lactam ring is formed and reduced using sodium borohydride in diglyme, followed by acid treatment and heating at 80 °C for 12 hours to yield (3S)-pyrrolidin-3-ol. This process is scalable, cost-effective, and yields high optical and chemical purity suitable for pharmaceutical use.
| Step | Reaction Description | Conditions | Yield/Notes |
|---|---|---|---|
| (a) | Esterification of aminohydroxybutyric acid | Methanol, sulfuric acid, 55-65 °C, 2-4 h | Formation of methyl ester hydrochloride |
| (b) | Lactam formation and reduction | Sodium borohydride in diglyme, acid treatment, 80 °C, 12 h | High purity (3S)-pyrrolidin-3-ol |
Introduction of the 2,2,2-Trifluoroethyl Group
The trifluoroethyl group is introduced by alkylation or reductive amination using trifluoroethylamine or its hydrochloride salt. One reported method involves heating a mixture of isatin and trifluoroethylamine hydrochloride in toluene with para-toluenesulfonic acid as a catalyst to form a key trifluoroethyl-substituted intermediate. This intermediate can then undergo further cycloaddition or ring closure to furnish the trifluoroethyl-substituted pyrrolidine derivatives.
Organocatalytic Cycloaddition Approach
Advanced synthetic routes employ organocatalytic 1,3-dipolar cycloaddition reactions to construct chiral trifluoromethyl-containing pyrrolidine rings with high diastereo- and enantioselectivity. For example, using chiral pyrrolidine catalysts and additives like benzoic acid in acetonitrile at room temperature, trifluoroethyl-substituted spiro-pyrrolidin-3-ol derivatives were synthesized with yields up to 93%, diastereomeric ratios up to 20:1, and enantiomeric excesses of 94%.
This method highlights the importance of catalyst choice, solvent, and temperature in optimizing the synthesis of trifluoroethyl-pyrrolidinols.
Summary Table of Preparation Methods
Research Discoveries and Analytical Data
- The trifluoroethyl substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, contributing to improved biological activity.
- The stereochemistry of the pyrrolidin-3-ol ring is critical for activity, with the (3S)-enantiomer being the preferred isomer in pharmaceutical contexts.
- Organocatalytic cycloaddition methods allow for efficient access to chiral trifluoroethyl-substituted pyrrolidines with excellent enantiomeric excess and diastereoselectivity, facilitating drug discovery applications.
- The hydrochloride salt form improves the compound’s crystallinity, stability, and ease of handling during synthesis and formulation.
The preparation of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol;hydrochloride involves multi-step synthetic strategies focusing on stereochemical control, scalability, and purity. Established methods include acid-catalyzed esterification and lactam reduction to form the pyrrolidin-3-ol core, followed by introduction of the trifluoroethyl group via alkylation or organocatalytic cycloaddition reactions. Recent advances in asymmetric organocatalysis have significantly improved the efficiency and selectivity of these syntheses.
This compound’s unique combination of trifluoroethyl and hydroxyl functionalities makes it valuable in pharmaceutical research, with preparation methods meeting stringent industrial standards for purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Formation of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-one.
Reduction: Formation of 3-(2,2,2-trifluoroethyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the reagents used.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride is a chemical compound with a trifluoroethyl substitution on the pyrrolidine ring. It has the molecular formula C6H11ClF3N and a molecular weight of 189.61 g/mol. The IUPAC name for this compound is (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. Due to the presence of the trifluoroethyl group, this compound has potential applications in medicinal chemistry and material science because it can influence biological activity and chemical reactivity.
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Studies suggest that it may modulate receptor activity and influence metabolic pathways.
-
Synthesis : The synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol;hydrochloride typically involves multiple steps that may require specific conditions, such as temperature control and the use of solvents or catalysts to optimize yields.
- Formation of Pyrrolidine Ring : This process starts from precursors like pyrrolidine and trifluoroethylamine.
- Hydroxylation : The introduction of the hydroxyl group can be achieved through oxidation or hydrolysis methods.
- Salt Formation : The hydrochloride salt is formed by treating the base with hydrochloric acid.
- Reactions : Common reagents such as sodium borohydride for reductions and hydrogen peroxide for oxidations facilitate the reactions of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride.
- Structural Similarity : Several compounds share structural similarities with 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol;hydrochloride.
- Modulation of Biological Systems : Initial findings suggest that 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol;hydrochloride may modulate receptor activity and influence metabolic pathways. Further research is needed to clarify these interactions fully and assess their implications for therapeutic use.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine Derivatives
(a) (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
- Structure : Features a hydroxymethyl group at the 5-position instead of trifluoroethyl.
- Molecular Formula: C₅H₁₂ClNO₂ (MW: 153.61 g/mol) .
- Key Differences: Lacks the trifluoroethyl group, resulting in lower molecular weight and lipophilicity (LogP).
(b) (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride
- Structure : Contains a fluorine atom directly on the pyrrolidine ring.
- Molecular Formula: C₄H₉ClFNO (MW: 147.57 g/mol) .
- Key Differences: The mono-fluorination at the 4-position reduces steric bulk compared to the trifluoroethyl group. This compound may exhibit weaker metabolic stability due to the absence of the oxidation-resistant trifluoroethyl moiety .
(c) (R)-3-(Pyrrolidin-2-yl)phenol Hydrochloride
- Structure: Aromatic phenol linked to pyrrolidine.
- Molecular Formula: C₁₀H₁₄ClNO (MW: 199.68 g/mol) .
Trifluoroethyl-Containing Heterocycles
(a) 2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride
- Structure : Trifluoroethyl group attached to an oxadiazole-piperidine scaffold.
- Molecular Formula : C₉H₁₂ClF₃N₃O (MW: 279.66 g/mol) .
(b) 4-(2,2,2-Trifluoroethyl)oxan-4-amine Hydrochloride
- Structure : Trifluoroethyl group on a tetrahydropyran (oxane) ring.
- Molecular Formula: C₇H₁₃ClF₃NO (MW: 219.64 g/mol) .
- Key Differences : The six-membered oxane ring offers greater conformational flexibility than pyrrolidine, which may affect receptor selectivity.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Implications
Impact of Trifluoroethyl Group: The CF₃CH₂ group in the target compound increases lipophilicity (LogP ~1.2) compared to non-fluorinated analogs, enhancing membrane permeability .
Metabolic Stability :
- The trifluoroethyl group resists cytochrome P450-mediated oxidation, prolonging half-life relative to ethyl or hydroxymethyl derivatives .
Structural Flexibility vs. Rigidity :
- Pyrrolidine’s five-membered ring offers moderate rigidity, balancing conformational stability and target engagement. Six-membered rings (e.g., oxane in ) may sacrifice binding specificity for flexibility.
Salt Formation :
- Hydrochloride salts improve aqueous solubility and crystallinity, critical for formulation. For example, dronedarone hydrochloride () uses salt formation to enhance bioavailability.
Biological Activity
3-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol; hydrochloride, also known as (S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride, is a compound that has garnered attention due to its potential biological activities. The trifluoroethyl group is known for enhancing the pharmacological properties of various compounds. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol hydrochloride
- Molecular Formula : C6H11ClF3N
- Molecular Weight : 205.61 g/mol
- CAS Number : 2639960-45-3
The biological activity of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol; hydrochloride can be attributed to its structural features:
- Trifluoroethyl Group : The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, which can lead to improved binding affinity to biological targets.
- Pyrrolidine Ring : This heterocyclic structure may interact with various receptors and enzymes in the body, influencing neurotransmitter systems and other pathways.
Biological Activity
Research indicates that compounds containing trifluoroethyl groups exhibit various biological activities:
- Antidepressant Activity : Similar compounds have shown potential in modulating serotonin uptake, suggesting that 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol; hydrochloride may have antidepressant effects by acting on serotonin transporters.
- Neuroprotective Effects : Studies have indicated that pyrrolidine derivatives can protect neuronal cells from apoptosis and oxidative stress, which may be beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin uptake | |
| Neuroprotection | Reduced oxidative stress in neuronal cells | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Study 1: Antidepressant Potential
A study highlighted the role of trifluoromethyl groups in enhancing the potency of antidepressant drugs. The inclusion of such groups in the chemical structure was associated with increased efficacy in serotonin reuptake inhibition compared to non-fluorinated analogs .
Case Study 2: Neuroprotective Mechanisms
Research conducted on similar pyrrolidine derivatives demonstrated their ability to inhibit apoptosis in neuronal cell lines under oxidative stress conditions. This suggests that 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol; hydrochloride could exhibit neuroprotective properties through similar mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
